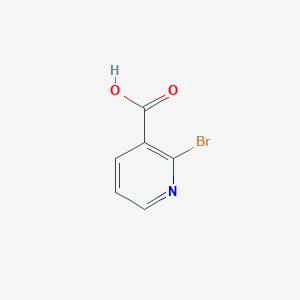

2-Bromonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWNKXIFVYQOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283453 | |

| Record name | 2-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35905-85-2 | |

| Record name | 35905-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromonicotinic Acid from 2-Bromo-3-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-bromonicotinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-bromo-3-methylpyridine. This document outlines a detailed experimental protocol based on established oxidation methodologies for substituted pyridines, presents key data in a structured format, and includes visualizations to clarify the experimental workflow and reaction pathway.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive functional groups: a carboxylic acid amenable to amide bond formation and other derivatizations, and a bromine atom that can participate in cross-coupling reactions to introduce molecular diversity. The synthesis of this compound from 2-bromo-3-methylpyridine involves the selective oxidation of the methyl group to a carboxylic acid. While various methods exist for the oxidation of alkyl side chains on aromatic rings, this guide will focus on a robust and widely applicable method utilizing potassium permanganate.

Proposed Synthetic Pathway

The core of this synthesis is the oxidation of the methyl group of 2-bromo-3-methylpyridine to a carboxylic acid functionality. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium. The reaction is typically performed under neutral or slightly alkaline conditions to prevent the protonation of the pyridine ring, which would deactivate it towards oxidation.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Permanganate Oxidation

This section details a proposed experimental procedure for the synthesis of this compound from 2-bromo-3-methylpyridine using potassium permanganate.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-3-methylpyridine | ≥98% | Commercially Available | --- |

| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Commercially Available | --- |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Use with caution |

| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Commercially Available | For quenching |

| Diethyl Ether | Anhydrous | Commercially Available | --- |

| Water | Deionized | --- | --- |

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-3-methylpyridine (1.0 eq) and water.

-

Heating: Gently heat the mixture to 80-90 °C with vigorous stirring.

-

Addition of Oxidant: Prepare a solution of potassium permanganate (approximately 3.0-4.0 eq) in water. Add this solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 90-100 °C. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

-

Quenching: After the addition is complete and the starting material is consumed, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Acidification: Cool the solution in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 3-4. This will precipitate the this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis. Please note that these are estimated values and may require optimization for specific laboratory conditions.

| Parameter | Value/Range | Notes |

| Molar Ratio (KMnO₄ : Substrate) | 3.0 - 4.0 : 1 | A slight excess of the oxidizing agent is recommended to drive the reaction to completion. |

| Reaction Temperature | 90 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or GC. |

| Expected Yield | 60 - 75% | Yields are dependent on specific reaction conditions and purification efficiency. |

| Purity (after recrystallization) | >98% | Purity can be assessed by melting point, NMR, and elemental analysis. |

Safety Considerations

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acidification step should be performed in a well-ventilated fume hood.

-

The reaction may be exothermic, especially during the addition of the oxidant. Proper temperature control is crucial.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 2-bromo-3-methylpyridine via potassium permanganate oxidation. The provided experimental protocol, quantitative data, and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While this proposed method is based on sound chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-depth Technical Guide to 2-Bromonicotinic Acid (CAS: 35905-85-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromonicotinic acid (CAS: 35905-85-2), a pivotal building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis, and purification protocols, as well as its key chemical transformations, with a focus on applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid. Its unique electronic and steric properties make it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35905-85-2 | [1][3] |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 200-203 °C (lit.) | [3] |

| Boiling Point | 339.4 ± 27.0 °C at 760 mmHg | N/A |

| Solubility | Soluble in methanol. | N/A |

| Purity | Typically ≥97% | [3] |

Spectroscopic Profile

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectral data can be obtained from various suppliers, this section outlines the expected spectroscopic characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons in the pyridine ring are expected to appear in the downfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. |

| ¹³C NMR | Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, as will the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br stretching vibrations are expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of CO₂, H₂O, and Br. |

Synthesis and Purification

Synthesis Protocol: Direct Carbonization of 2-Bromopyridine

A common and efficient method for the synthesis of this compound is the direct carbonization of 2-bromopyridine. This method offers a high yield in a single step.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve lithium diisopropylamide (LDA) (11.4 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.

-

Allow the reaction to stir for an additional hour at -78 °C.

-

Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield this compound as a powder (yield ~70%).

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and heat the mixture gently with stirring until the solid dissolves completely.

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and a boronic acid or ester, yielding 2-aryl or 2-heteroaryl nicotinic acid derivatives.[5][6][7]

-

Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted nicotinic acid derivative.[8][9][10]

-

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of a C-N bond between this compound and a primary or secondary amine, leading to the synthesis of 2-aminonicotinic acid derivatives.[11][12][13][14][15]

Functional Group Transformations

The carboxylic acid moiety of this compound can be readily transformed into other functional groups, further expanding its synthetic utility.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or other coupling agents yields the corresponding ester.[16][17][18]

-

Amide Coupling: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine forms an amide bond.[19][20]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 35905-85-2) is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. 2-bromopyridine-3-carboxylic acid [stenutz.eu]

- 2. This compound | 35905-85-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:35905-85-2 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. hepatochem.com [hepatochem.com]

- 20. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Bromonicotinic acid in organic solvents

An In-Depth Technical Guide on the Solubility of 2-Bromonicotinic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the . Due to a scarcity of publicly available quantitative data for this compound, this document provides a comprehensive overview of its known qualitative solubility. To further aid researchers, a detailed experimental protocol for determining the solubility of a solid organic acid is presented, along with a case study on the closely related isomer, 5-Bromonicotinic acid, for which some solubility information is available. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction to this compound

This compound, also known as 2-bromo-3-pyridinecarboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₄BrNO₂. Its structure, featuring a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility of this compound

Currently, there is a notable lack of comprehensive quantitative data in peer-reviewed literature regarding the solubility of this compound in a wide range of organic solvents. However, several chemical suppliers and databases provide qualitative solubility information.

Qualitative Solubility:

-

Methanol: this compound is repeatedly cited as being soluble in methanol. The exact concentration at various temperatures is not specified.

Given the limited specific data on this compound, a case study of its isomer, 5-Bromonicotinic acid, is presented below to provide researchers with a point of reference for a structurally similar compound.

Case Study: Solubility of 5-Bromonicotinic Acid

5-Bromonicotinic acid (CAS: 20826-04-4) is an isomer of this compound and its solubility characteristics can provide some insight into how brominated nicotinic acids behave in different solvents.

Table 1: Qualitative Solubility of 5-Bromonicotinic Acid

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: "Slightly soluble" is a qualitative term and does not provide specific concentration values. The actual quantitative solubility would need to be determined experimentally.

Experimental Protocol for Determining Solid Solubility in Organic Solvents (Gravimetric Method)

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the accurate measurement of mass.[2][3]

4.1. Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

4.2. Materials and Apparatus

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic water bath or incubator with temperature control (e.g., ±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

-

The solid solute (e.g., this compound) of known purity

-

The desired organic solvent(s) of high purity

4.3. Procedure

-

Preparation: Add an excess amount of the solid solute to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous stirring or shaking. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2]

-

Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization. Attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporating dish.

-

Mass Determination of the Saturated Solution: Immediately after dispensing the filtered saturated solution into the evaporating dish, weigh the dish with the solution to determine the total mass of the saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

-

Drying to a Constant Mass: After the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Once cooled, weigh the dish. Repeat the drying and cooling process until a constant mass of the solute is obtained (e.g., two consecutive weighings are within 0.2 mg).[3]

4.4. Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of the evaporating dish (tared): m_dish

-

Mass of the dish + saturated solution: m_solution

-

Mass of the dish + dry solute: m_solute_dish

-

Mass of the solute: m_solute = m_solute_dish - m_dish

-

Mass of the solvent: m_solvent = m_solution - m_solute_dish

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) × 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Conclusion

References

2-Bromonicotinic Acid: A Technical Guide to Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 2-Bromonicotinic acid (CAS No: 35905-85-2), with a specific focus on its melting point and chemical stability. As a key building block and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these parameters is critical for its effective handling, storage, and application in research and development.[1][2]

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | White to light yellow to light orange powder or crystal | [3] |

| Purity | ≥ 98% (GC) | [1] |

| Melting Point | 254 °C | [1] |

| 200-203 °C | [4] | |

| 199-203 °C | [5][6] |

Note: Discrepancies in reported melting point values may arise from different analytical methods or purity levels of the samples tested.

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to incompatible materials and improper storage environments, leading to degradation.

Storage and Handling: To ensure its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[7][8] Recommended storage temperatures are typically between 2-8°C.[1] It is also advised to protect the compound from light.[8]

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce chemical degradation.[8]

Hazardous Decomposition: Thermal decomposition of this compound can lead to the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide, and bromine.[8]

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[9]

Apparatus:

-

Melting point apparatus (manual or automated)[10]

-

Glass capillary tubes (sealed at one end)[11]

-

Mortar and pestle

-

Sample of this compound (must be dry)[11]

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[9]

-

Loading the Capillary Tube: The tube is inverted and tapped gently to pack the powder into the sealed end. The sample is further compacted by dropping the tube through a long glass tube to ensure a packed height of 2-3 mm.[11]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[10]

-

For an unknown sample, a rapid preliminary heating (4-5°C per minute) can be performed to determine an approximate melting range.

-

A second, more precise measurement is then conducted with a fresh sample. The temperature is rapidly increased to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

-

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a transparent liquid is recorded as the completion of melting.[11] The result is reported as a melting range. For a pure compound, this range is typically sharp (0.5-1.0°C).

Chemical Stability Assessment (Accelerated Stability Testing)

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions to predict the shelf-life of a substance.[7][8]

Apparatus:

-

Stability chambers with controlled temperature and humidity[12]

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC) for purity and degradation product analysis

-

Appropriate containers for the substance

Procedure:

-

Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions, testing intervals, and analytical methods to be used.[13]

-

Sample Storage: Samples of this compound from at least one representative batch are stored in the final container closure system under accelerated conditions. According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH.[14]

-

Testing Schedule: Samples are pulled and tested at specified time points, for example, at 0, 1, 2, 3, and 6 months.[7]

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance

-

Assay (potency)

-

Degradation products (using a validated stability-indicating HPLC method)[14]

-

Moisture content

-

-

Data Evaluation: The data is analyzed to identify any significant changes in the quality of the substance over time. This information is used to establish a tentative shelf-life and recommended storage conditions, which are then confirmed by long-term, real-time stability studies.[8]

Visualizations

Caption: General workflow for an accelerated stability study.

Caption: Logical relationship of stability and degradation pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | 35905-85-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | CAS#:35905-85-2 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. www3.paho.org [www3.paho.org]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. japsonline.com [japsonline.com]

- 14. gmpsop.com [gmpsop.com]

Spectroscopic Analysis of 2-Bromonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromonicotinic acid (CAS: 35905-85-2). Due to the limited availability of public experimental spectra, this document focuses on the predicted spectroscopic features based on the compound's structure, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the functional groups present in the molecule: a pyridine ring, a carboxylic acid, and a bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group, the bromine atom, and the nitrogen atom in the ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

| Predicted ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| H-4 | ~8.3 - 8.5 |

| H-5 | ~7.4 - 7.6 |

| H-6 | ~8.6 - 8.8 |

| COOH | > 10 (broad singlet) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to display six distinct signals for the six carbon atoms in this compound. The carbon of the carboxyl group will be the most downfield signal. The carbon atom attached to the bromine will also be significantly shifted.

| Predicted ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~125 - 130 |

| C-4 | ~140 - 145 |

| C-5 | ~122 - 127 |

| C-6 | ~150 - 155 |

| COOH | ~165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the prominent absorption bands of the carboxylic acid group and the vibrations of the brominated pyridine ring.

| Predicted IR Absorption Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 |

| C=C and C=N stretching (Aromatic Ring) | 1600 - 1450 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| C-Br stretch | 700 - 500 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.

| Predicted Mass Spectrometry Data | |

| m/z | Proposed Fragment |

| 201/203 | [M]⁺ (Molecular ion) |

| 184/186 | [M - OH]⁺ |

| 156/158 | [M - COOH]⁺ |

| 122 | [M - Br]⁺ |

| 77 | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR, IR, and MS spectra of this compound, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids).

-

Vortex or gently warm the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Process and assign the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr.

-

Transfer the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Vials and micropipettes

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Filter the sample solution if any solid particles are present.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer's ionization source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).

-

Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.

-

Confirm the presence of bromine by observing the characteristic isotopic pattern.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 2-bromonicotinic acid, a versatile building block in medicinal chemistry and materials science. The strategic position of the bromine atom on the electron-deficient pyridine ring, adjacent to the nitrogen atom, imparts significant reactivity, making it amenable to a variety of synthetic transformations. This document details the most pertinent reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into reaction mechanisms, experimental conditions, and expected outcomes.

A crucial consideration when working with this compound is the presence of the carboxylic acid functionality. Under the basic conditions often required for cross-coupling reactions, the carboxylic acid can deprotonate, potentially leading to catalyst deactivation and reduced yields. Therefore, protection of the carboxylic acid, typically as a methyl or ethyl ester, is a common and often necessary strategy to ensure efficient and high-yielding transformations of the bromine atom. The protocols and data presented herein will often refer to these esterified derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the nicotinic acid scaffold is well-suited for a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[1] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl 2-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | Benzyl 2-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 2-Bromopyridine | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~80 |

Note: Yields are representative and can vary based on specific substrates and reaction scale. Data is adapted from protocols for similar substrates and may require optimization.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzyl 2-bromonicotinate.

-

Reaction Setup: In a flame-dried Schlenk flask, combine benzyl 2-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), followed by the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[2][3] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines. The mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2][4]

References

2-Bromonicotinic Acid: A Versatile Precursor for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique chemical structure, featuring a pyridine ring substituted with both a carboxylic acid and a bromine atom at the 2-position, offers multiple reactive sites for synthetic modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities, particularly in the fields of anti-inflammatory and anti-cancer agents.[1] The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a convenient point for derivatization, such as amidation and esterification. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are foundational to modern pharmaceutical development.

Key Synthetic Transformations

The strategic importance of this compound in pharmaceutical synthesis is primarily realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and versatile methods for the construction of complex molecular frameworks from this readily available precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is widely used to synthesize 2-arylnicotinic acid derivatives, which are prevalent scaffolds in numerous biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which can be adapted for this compound or its esters.

-

Reaction Setup: In a dry Schlenk flask, combine the 2-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. If DMF is the solvent, dilute with water and acidify with 1M HCl to precipitate the product. If a biphasic solvent system is used, perform an aqueous work-up with extraction into an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

Data is representative for similar bromopyridine substrates and may require optimization for this compound.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of a 2-Bromopyridine Derivative

This protocol outlines a general procedure for the Sonogashira coupling of 2-bromopyridine derivatives. It is recommended to use an ester of this compound to avoid potential side reactions with the carboxylic acid group.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound ester (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add the base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and perform an aqueous work-up.

-

Purification: Purify the crude product by column chromatography.

Table 2: Exemplary Conditions for Sonogashira Coupling of Bromopyridine Derivatives

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 88 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 50 | 92 |

Data is representative for similar bromopyridine substrates and may require optimization for this compound esters.

Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction provides a direct route to 2-aminonicotinic acid derivatives, which are of great interest in medicinal chemistry. The reaction requires a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

This protocol describes a general method for the Buchwald-Hartwig amination of 2-bromopyridine derivatives. The use of an ester of this compound is recommended.

-

Reaction Setup: To a dry Schlenk tube, add the this compound ester (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOt-Bu or Cs₂CO₃).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Perform an aqueous work-up.

-

Purification: Purify the crude product by column chromatography.

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 92 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 88 |

Data is representative for similar bromopyridine substrates and may require optimization for this compound esters.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Pharmaceutical Synthesis

The synthetic methodologies described above, utilizing this compound as a versatile precursor, are instrumental in the synthesis of a wide range of pharmaceutical agents. The ability to introduce diverse aryl, alkynyl, and amino substituents at the 2-position of the nicotinic acid scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Nevirapine and its Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. While commercial syntheses may utilize other starting materials like 2-chloronicotinic acid, the core structure of Nevirapine contains a dipyridodiazepine system that can be conceptually derived from substituted nicotinic acids. The Buchwald-Hartwig amination of a 2-halonicotinic acid derivative is a key step in forming one of the crucial C-N bonds in the diazepine ring.

ABT-594 and its Analogues

ABT-594 is a potent analgesic agent that acts as a neuronal nicotinic acetylcholine receptor (nAChR) agonist. Its structure features a 2-chloro-5-alkoxypyridine moiety. The synthesis of this key fragment can be envisioned starting from a dihalopyridine, which in turn could be derived from a nicotinic acid precursor. The versatility of this compound allows for the introduction of various substituents that could lead to the development of novel analogues of ABT-594 with improved pharmacological profiles.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual reactivity, stemming from the carboxylic acid and the bromo-substituent, allows for a wide range of synthetic transformations. In particular, its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides medicinal chemists with powerful tools to construct complex molecular architectures. The ability to efficiently generate libraries of 2-substituted nicotinic acid derivatives makes this compound an indispensable precursor in the discovery and development of new therapeutic agents.

References

The Pivotal Role of 2-Bromonicotinic Acid in Agrochemical Innovation: A Technical Guide

Introduction

In the continuous quest for novel and effective crop protection solutions, the pyridine scaffold has emerged as a cornerstone in the design of modern agrochemicals. Among the myriad of pyridine-based building blocks, 2-Bromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a versatile and highly reactive intermediate in the synthesis of a new generation of herbicides and fungicides. Its unique chemical architecture, featuring a bromine atom at the 2-position and a carboxylic acid group at the 3-position, provides strategic reaction sites for the construction of complex and biologically active molecules. This technical guide delves into the applications of this compound in agrochemical research, providing an in-depth overview of its use in the synthesis of potent herbicides and fungicides, complete with experimental protocols, quantitative data, and visual representations of synthetic pathways.

Herbicidal Applications: The Synthesis of Diflufenican Analogues

While many documented syntheses of the commercial herbicide diflufenican utilize 2-chloronicotinic acid, the analogous reactivity of this compound makes it a suitable starting material for the production of this important agrochemical.[1][2][3] Diflufenican is a carotenoid biosynthesis inhibitor, leading to the bleaching of susceptible weeds. The synthesis involves a two-step process, beginning with the esterification of the 2-halonicotinic acid, followed by a nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Diflufenican from 2-Halonicotinic Acid

This protocol outlines the general synthesis of diflufenican, which can be adapted for use with this compound.

Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-halonicotinate

-

In a reaction vessel, 2-halogenated nicotinic acid is reacted with 3-trifluoromethyl phenol.[1]

-

The reaction is typically carried out in the presence of a suitable solvent and a coupling agent or by first converting the carboxylic acid to an acid chloride.

Step 2: Synthesis of Diflufenican

-

The resulting 3-(trifluoromethyl)phenyl 2-halonicotinate is then reacted with 2,4-difluoroaniline.[1]

-

This reaction is a nucleophilic aromatic substitution, often catalyzed by a copper-based catalyst such as cuprous iodide, cuprous bromide, cuprous chloride, or cuprous oxide.[1]

-

The final product, diflufenican, is obtained after purification.

Diagram of the Synthetic Workflow for Diflufenican

Caption: Synthetic pathway for Diflufenican from this compound.

Fungicidal Applications: N-(thiophen-2-yl) Nicotinamide Derivatives

Research into novel fungicides has led to the development of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant activity against various plant pathogens.[4] While the parent nicotinic acid is often used as a starting material, the incorporation of a bromine atom on the pyridine ring can modulate the biological activity and physicochemical properties of the final compounds. A study detailing the synthesis and fungicidal activity of such derivatives provides valuable insights into the potential of this compound in this domain.

Experimental Protocol: General Procedure for the Preparation of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol is based on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, including bromo-substituted analogs.[4]

-

Acyl Chloride Formation: To a solution of the substituted nicotinic acid (e.g., 6-bromonicotinic acid) (2.3 mmol) in dichloromethane (20 mL), oxalyl chloride (6.9 mmol) is added dropwise, followed by a drop of DMF. The mixture is stirred at room temperature for 6 hours and then concentrated under reduced pressure to yield the acyl chloride.

-

Amidation: To a mixture of the appropriate thiophen-2-amine (2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (20 mL) in an ice-water bath, a solution of the acyl chloride in dichloromethane (10 mL) is added dropwise. The resulting mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The product is then isolated and purified.

Quantitative Data: Fungicidal Activity of Nicotinamide Derivatives

The following table summarizes the in vitro and in vivo fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).[4]

| Compound | EC50 (mg/L) (in vitro) | Control Efficacy (%) at 100 mg/L (in vivo) | Control Efficacy (%) at 200 mg/L (in vivo) |

| 4a | 4.69 | - | - |

| 4f | 1.96 | 70 | 79 |

| Diflumetorim | 21.44 | - | - |

| Flumorph | 7.55 | - | 56 |

| Mancozeb | - | - | 76 (at 1000 mg/L) |

Note: Compound structures for 4a and 4f are detailed in the cited reference. The data for commercial fungicides are provided for comparison.

Diagram of the Synthetic Workflow for N-(thiophen-2-yl) Nicotinamide Derivatives

Caption: Synthesis of N-(thiophen-2-yl) Nicotinamide fungicides.

Future Perspectives

The examples of diflufenican and the N-(thiophen-2-yl) nicotinamide derivatives highlight the utility of this compound and its analogs as key intermediates in the development of novel agrochemicals. The bromine atom provides a handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to generate diverse libraries of compounds for biological screening.[5] The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.

References

- 1. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

2-Bromonicotinic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Bromonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a significant building block in the field of material science.[1] Its unique molecular architecture, featuring a carboxylic acid group for coordination and a reactive bromine atom on the pyridine ring, offers a versatile platform for the synthesis of novel functional materials.[2] This guide explores the utility of this compound in the creation of advanced materials, with a focus on coordination polymers and metal-organic frameworks (MOFs). We delve into the synthesis, properties, and potential applications of these materials, providing a technical overview for scientists and researchers.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its application in material synthesis.

| Property | Value | Reference |

| Chemical Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Melting Point | 199-203 °C | [2] |

| Appearance | Off-white powder | [2] |

| Purity | ≥99.0% | [2] |

Applications in Material Science

The primary application of this compound in material science lies in its use as a ligand for the construction of coordination polymers and MOFs.[1] These materials are of great interest due to their tunable structures and properties, leading to applications in areas such as gas storage, catalysis, and sensing.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are inorganic or organometallic polymer structures with repeating coordination entities extending in one, two, or three dimensions. MOFs are a subclass of coordination polymers that are often crystalline and porous. The carboxylic acid group of this compound readily coordinates with metal ions, while the pyridine nitrogen can also participate in coordination, leading to the formation of robust and intricate network structures. The presence of the bromine atom provides a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.[1]

While specific quantitative data for materials derived from this compound is limited in publicly available literature, studies on its isomer, 5-bromonicotinic acid, provide valuable insights. For instance, MOFs based on 5-bromonicotinic acid have demonstrated intense photoluminescence and potential for H₂ purification.[3][4] It is reasonable to anticipate that materials derived from this compound would exhibit similarly interesting properties.

The properties of coordination polymers and MOFs are typically investigated using a variety of analytical techniques:

-

Thermal Stability: Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the material, indicating the temperature at which it begins to decompose.[5][6][7] TGA results for coordination polymers typically show initial weight loss due to the removal of solvent molecules, followed by decomposition of the organic linker at higher temperatures.[5][6]

-

Structural Analysis: Powder X-ray diffraction (PXRD) is used to confirm the crystalline structure of the synthesized material.

-

Luminescent Properties: Photoluminescence spectroscopy is used to investigate the light-emitting properties of the materials. The quantum yield, which measures the efficiency of the emission process, is a key parameter.[8] Guest molecules within the pores of a MOF can influence its luminescence quantum yield.[9]

Experimental Protocols

General Solvothermal Synthesis of a Luminescent MOF

This protocol outlines the synthesis of a luminescent MOF using a substituted carboxylic acid ligand and a metal salt.

Materials:

-

This compound

-

Metal salt (e.g., Zinc nitrate hexahydrate, Europium(III) nitrate pentahydrate)[10]

-

Solvent (e.g., N,N-Dimethylformamide (DMF))[10]

-

Teflon-lined stainless-steel autoclave or glass vial[10]

-

Programmable oven[10]

-

Centrifuge

-

Ethanol

Procedure:

-

Solution Preparation: In a glass vial, dissolve this compound and the chosen metal salt in DMF. The molar ratio of ligand to metal will influence the resulting structure.

-

Sonication: Sonicate the mixture to ensure complete dissolution and homogeneity of the precursors.[10]

-

Sealing and Heating: Seal the vial within a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 120 °C) for a set period (e.g., 48-72 hours).[10]

-

Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the MOF should form at the bottom of the vial.[10]

-

Washing: Decant the mother liquor and wash the crystals multiple times with fresh DMF and then with ethanol to remove any unreacted starting materials.[10]

-

Drying: Dry the crystals under vacuum.

Potential Signaling Pathways and Applications

Materials derived from this compound have the potential for applications in sensing and catalysis. The logical workflow for these applications can be visualized.

Fluorescent Sensing of Metal Ions

Luminescent MOFs can act as sensors for metal ions. The interaction between the analyte (metal ion) and the MOF can lead to a change in the MOF's fluorescence, such as quenching or enhancement.[11][12]

Catalytic Applications

The porous nature and active metal sites of MOFs make them promising candidates for heterogeneous catalysis.[13][14] A substrate can diffuse into the pores of the MOF, interact with the active catalytic sites, and be converted into a product.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the construction of advanced functional materials. While research has demonstrated its utility in forming coordination polymers and MOFs, there remains a significant opportunity for further exploration. Future work should focus on the synthesis and characterization of a wider range of materials derived from this compound, including other classes of polymers such as polyamides and polyesters.[15][16][17][18][19][20][21] The systematic investigation of their physical and chemical properties will be crucial for unlocking their full potential in applications ranging from drug delivery and sensing to catalysis and high-performance materials. The development of detailed and reproducible synthetic protocols will be essential for advancing the widespread adoption of this compound in material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. [PDF] Improving LMOF luminescence quantum yield through guest-mediated rigidification | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cpcig-conferences.com [cpcig-conferences.com]

- 14. mdpi.com [mdpi.com]

- 15. dspace.ncl.res.in [dspace.ncl.res.in]

- 16. youtube.com [youtube.com]

- 17. WO2019007522A1 - Process for preparing polyesters by using an additive - Google Patents [patents.google.com]

- 18. iscientific.org [iscientific.org]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Safety and Handling of 2-Bromonicotinic Acid: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Bromonicotinic acid, including detailed experimental protocols.

Introduction

This compound (CAS No: 35905-85-2), also known as 2-Bromopyridine-3-carboxylic acid, is a versatile heterocyclic building block widely employed in pharmaceutical and agrochemical research and development.[1] Its utility as an intermediate in the synthesis of complex organic molecules, including novel anti-inflammatory and anti-cancer agents, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1] This guide provides comprehensive information on the hazards, safe handling practices, emergency procedures, and common experimental protocols involving this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

Signal Word: Warning[4]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol [5] |

| Appearance | White to light yellow or light orange powder/crystal[1] |

| Melting Point | 200-203 °C[5] |

| Boiling Point | 339.4 ± 27.0 °C at 760 mmHg[5] |

| Solubility | Soluble in Methanol[6] |

| Purity | Typically >95% - 98%[5] |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should be applied to ensure the highest level of safety.

Hierarchy of controls for handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2] Eyewash stations and safety showers must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]

-

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in laboratory areas.[2]

-

Minimize dust generation and accumulation.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release Measures and Disposal

Spill Response

Workflow for responding to a this compound spill.

In the event of a spill, wear appropriate personal protective equipment.[7] For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2] Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is a key starting material in various organic transformations. Below are detailed methodologies for some common reactions.

Synthesis of this compound via Direct Carbonization